molecular formula C13H10F2O2 B6373860 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol CAS No. 1261935-92-5

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6373860
CAS No.: 1261935-92-5
M. Wt: 236.21 g/mol
InChI Key: HZIURXACVHIOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluoro-4-nitrophenol with 4-fluoro-3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyphenol
  • 4-Fluoro-2-methoxyphenol
  • 2-Fluoro-4-(trifluoromethyl)phenol

Uniqueness

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol is unique due to the presence of both fluorine and methoxy groups on the phenol ring.

Properties

IUPAC Name

2-fluoro-4-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-7-9(2-4-10(13)14)8-3-5-12(16)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIURXACVHIOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684294
Record name 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-92-5
Record name 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.